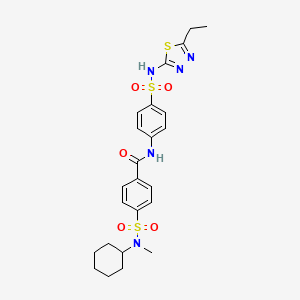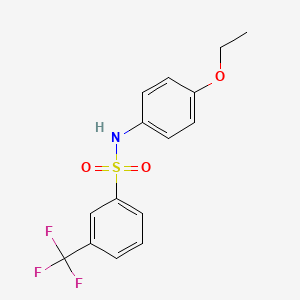
2-cyano-N-(3,4-dimethoxyphenethyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(3,4-dimethoxyphenethyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a dimethoxyphenethyl moiety, and a quinoxaline ring system substituted with a pyrrolidin-1-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoxaline core. One common approach is the condensation of 1,2-diaminobenzene with a suitable diketone or ketoaldehyde under acidic conditions to form the quinoxaline ring. Subsequent functionalization introduces the pyrrolidin-1-yl group at the 3-position of the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to a carboxylic acid derivative.
Reduction: : The cyano group can be reduced to an amine.
Substitution: : The dimethoxyphenethyl moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: : Using electrophiles like halogens or sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: : Cyano to carboxylic acid derivatives.
Reduction: : Cyano to primary amine.
Substitution: : Various substituted phenethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the interaction with biological targets.
Medicine: : Investigating its potential as a therapeutic agent.
Industry: : Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the combination of the cyano group, dimethoxyphenethyl moiety, and quinoxaline ring system. Similar compounds might include other quinoxaline derivatives or cyano-containing compounds, but the presence of the dimethoxyphenethyl group sets it apart.
List of Similar Compounds
Quinoxaline derivatives
Cyano-containing compounds
Dimethoxyphenethyl derivatives
Propiedades
IUPAC Name |
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-32-21-10-9-17(15-22(21)33-2)11-12-27-25(31)18(16-26)23-24(30-13-5-6-14-30)29-20-8-4-3-7-19(20)28-23/h3-4,7-10,15,18H,5-6,11-14H2,1-2H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVVBDMTMJGURG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)


![1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2378368.png)

![2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2378373.png)
![2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol](/img/structure/B2378375.png)
![1-(2,5-difluorobenzyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378377.png)


![Ethyl 7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2378381.png)
![1'-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2378382.png)

